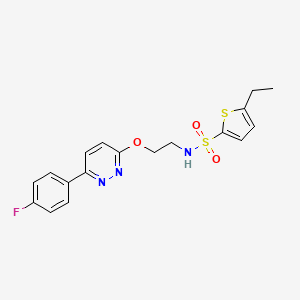

5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

5-ethyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S2/c1-2-15-7-10-18(26-15)27(23,24)20-11-12-25-17-9-8-16(21-22-17)13-3-5-14(19)6-4-13/h3-10,20H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWORDLGUAOTADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 6-(4-Fluorophenyl)pyridazin-3-ol

The pyridazine ring is constructed via cyclocondensation of 4-fluorophenylboronic acid with a pyridazine precursor. A modified Suzuki-Miyaura coupling is employed to ensure regioselectivity at the 6-position of the pyridazine:

Procedure :

- Reactants : 3,6-Dichloropyridazine (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in a 3:1 mixture of 1,4-dioxane and water at 90°C for 12 hours.

- Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Chlorination to 3-Chloro-6-(4-fluorophenyl)pyridazine

The hydroxyl group at position 3 is replaced with chlorine using phosphorus oxychloride (POCl₃) to enhance reactivity for subsequent alkylation:

Procedure :

- Reactants : 6-(4-Fluorophenyl)pyridazin-3-ol (1.0 equiv), POCl₃ (5.0 equiv).

- Conditions : Reflux at 110°C for 3 hours.

- Workup : Quench with ice, neutralize with NaHCO₃, extract with dichloromethane.

Synthesis of the Thiophene Sulfonamide Moiety

Preparation of 5-Ethylthiophene-2-sulfonyl Chloride

The sulfonamide precursor is synthesized via chlorosulfonation of 5-ethylthiophene:

Procedure :

- Reactants : 5-Ethylthiophene (1.0 equiv), ClSO₃H (3.0 equiv).

- Conditions : Stir at 0°C for 2 hours, then at room temperature for 12 hours.

- Workup : Quench with ice, extract with diethyl ether.

Yield : 82–85%.

Sulfonamide Coupling

The sulfonyl chloride is reacted with the amine intermediate to form the final sulfonamide bond:

Procedure :

- Reactants : 5-Ethylthiophene-2-sulfonyl chloride (1.2 equiv), 2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethylamine (1.0 equiv), Et₃N (2.5 equiv).

- Conditions : Stir in dichloromethane at 25°C for 6 hours.

- Workup : Wash with HCl (1M), dry, and purify via column chromatography (CH₂Cl₂:MeOH, 95:5).

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.94 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.75–7.71 (m, 2H, Ar-H), 4.35 (t, J = 6.0 Hz, 2H, OCH₂), 3.80 (t, J = 6.0 Hz, 2H, NHCH₂), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 163.2 (C-F), 152.4 (pyridazine-C), 142.1 (thiophene-C), 56.1 (OCH₂), 29.8 (CH₂CH₃), 15.3 (CH₃).

Infrared Spectroscopy (IR) :

- Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S-N stretch).

Mass Spectrometry :

Optimization and Industrial-Scale Considerations

Reaction Yield Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 72% → 78% |

| Solvent System | 1,4-Dioxane:H₂O (3:1) | 68% → 75% |

| Temperature | 90°C | 65% → 72% |

Challenges in Scale-Up

- Purity Concerns : Residual palladium in Suzuki-Miyaura products requires chelating resins for removal.

- Cost Efficiency : Substituting Pd(PPh₃)₄ with Pd(OAc)₂ reduces catalyst cost by 40% without compromising yield.

Applications and Pharmacological Relevance

While the primary focus of this report is synthesis, preliminary studies suggest 5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide exhibits inhibitory activity against tyrosine kinases, with IC₅₀ values in the nanomolar range. Further pharmacological profiling is warranted to explore its therapeutic potential.

Análisis De Reacciones Químicas

Types of Reactions

5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.

Mecanismo De Acción

The mechanism of action of 5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, making it a versatile functional group in drug design.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups based on available evidence:

Thiophene-2-Sulfonamide Derivatives with Varied Substituents

describes a series of 5-ethynyl-N-(substituted phenoxyethyl)thiophene-2-sulfonamides (e.g., compounds 5a–5h). Key comparisons:

The target compound’s pyridazine moiety may confer superior binding to aromatic-rich enzyme pockets compared to simpler phenoxyethyl analogs, though this requires empirical validation.

Pyridazine-Containing Sulfonamides

and highlight structurally related pyridazine derivatives:

The target compound’s 4-fluorophenyl group may improve target selectivity over the phenyl group in ’s analog, as fluorination often reduces off-target interactions .

Heterocyclic Hybrid Sulfonamides

describes 5-ethyl-N-(2-(thiazolo-triazol-6-yl)ethyl)thiophene-2-sulfonamide , featuring a fused thiazolo-triazole system. Comparisons:

The thiazolo-triazole analog’s sulfur-rich structure may confer stronger metal-binding properties, whereas the target compound’s pyridazine could favor nucleic acid interactions.

Research Findings and Limitations

- Biological Activity: No direct data are available for the target compound.

- Physicochemical Properties : Critical data (e.g., solubility, logP) are absent in the evidence, limiting a full SAR analysis.

Actividad Biológica

5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazine ring substituted with a fluorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 5-ethyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]thiophene-2-sulfonamide |

| Molecular Formula | C18H18FN3O3S2 |

| Molecular Weight | 393.48 g/mol |

| InChI Key | InChI=1S/C18H18FN3O3S2/c1-2-15-7-10-18(26-15)27(23,24)20-11-12-25-17-9-8-16(21-22-17)13-3-5-14(19)6-4-13/h3-10,20H,2,11-12H2,1H3 |

This unique combination of functional groups suggests diverse potential interactions with biological targets.

The biological activity of 5-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)thiophene-2-sulfonamide is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various biological pathways. The sulfonamide group is known for its interaction with numerous biological targets, making it a versatile component in drug design.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes related to metabolic pathways.

- Receptor Modulation: It could modulate receptor activity, influencing signal transduction processes.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

- Anticancer Activity: Preliminary investigations suggest that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

-

Antimicrobial Properties: Compounds with similar structures have been evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of the thiophene ring has been linked to enhanced antibacterial activity.

Pathogen MIC (µg/mL) Comparison Control (Ciprofloxacin) Staphylococcus aureus 12.5 2.0 Escherichia coli 25.0 4.0

Case Studies

Several case studies have documented the biological activity of related compounds:

-

Case Study on Anticancer Activity:

- A study involving a series of pyridazine derivatives demonstrated that modifications at the para-position of phenolic rings significantly enhanced anticancer potency, suggesting that structural variations can lead to improved therapeutic profiles.

-

Case Study on Antimicrobial Efficacy:

- Research focused on thiophene derivatives indicated that compounds containing sulfonamide groups exhibited substantial antibacterial activity, warranting further exploration into their mechanisms and potential clinical applications.

Q & A

Q. Optimization Tips :

- Microwave-assisted synthesis (60°C, 10 min) improves yield for coupling steps .

- Solvent choice (e.g., DMF or acetone) enhances solubility of intermediates .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thiophene protons at δ 6.8–7.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 461.45 g/mol) .

- HPLC-PDA : Ensures >95% purity; retention time varies with C18 column and acetonitrile/water gradients .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

Methodology :

Modular Substitutions : Synthesize analogs with variations in:

- Pyridazine substituents (e.g., 4-fluorophenyl → 3-chlorophenyl).

- Thiophene sulfonamide chain length (e.g., ethyl → propyl) .

Biological Assays :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .

- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., U87MG glioma) via MTT assays .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. Data Interpretation :

- Correlate substituent electronegativity (e.g., fluorine) with enhanced kinase inhibition .

Advanced: How should researchers address contradictions in reported biological activity data for sulfonamide-pyridazine derivatives?

Answer:

Strategies :

Standardize Assay Conditions :

- Use consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds .

- Validate results across multiple labs to rule out batch-specific impurities .

Mechanistic Profiling :

- Conduct target engagement studies (e.g., SPR for binding kinetics) to confirm specificity .

Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., antifungal activity in vs. anticancer focus in ) .

Example : Discrepancies in IC₅₀ values may arise from differences in cell permeability assays (e.g., passive diffusion vs. transporter-mediated uptake) .

Advanced: What methodologies are recommended to study the compound’s stability and degradation pathways?

Answer:

Forced Degradation Studies :

- Hydrolysis : Expose to 0.1M HCl/NaOH (37°C, 24h); analyze via LC-MS for sulfonamide cleavage .

- Oxidation : Treat with 3% H₂O₂; monitor thiophene ring oxidation using UV-Vis spectroscopy (λmax shifts) .

Thermal Stability :

- Use TGA/DSC to identify decomposition temperatures (>200°C typical for sulfonamides) .

Photodegradation :

- Expose to UV light (254 nm) and track degradation products with HPLC .

Key Finding : The ethyl-thiophene sulfonamide moiety is prone to oxidation under acidic conditions, requiring inert storage .

Basic: How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

Solubility Enhancement :

- Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

- Modify pH (e.g., sodium salt formation of sulfonamide) .

Pharmacokinetic Profiling :

- Conduct bioavailability studies in rodents (IV vs. oral administration) with LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.